2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone
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Description
“2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone” is a chemical compound with the CAS Number: 898762-54-4 . Its molecular weight is 348.37 . The IUPAC name for this compound is {2-[(4-methyl-1-piperazinyl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, a key intermediate for Imatinib mesylate, is prepared by the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in potassium carbonate presence and in n-butanol medium at room temperature .Molecular Structure Analysis
The molecular structure of “2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone” consists of a benzophenone core with a 4-methylpiperazinomethyl group attached to one of the phenyl rings and a trifluoromethyl group attached to the other phenyl ring .Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis . It’s particularly useful in the synthesis of piperazine derivatives, which are valuable in creating a wide range of pharmaceuticals . Its application in catalysis and the synthesis of complex organic molecules is an area of active research.
properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-16-4-2-3-5-18(16)19(26)15-6-8-17(9-7-15)20(21,22)23/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPDYJONODNUES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643889 |
Source
|
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone | |
CAS RN |
898762-15-7 |
Source
|
Record name | Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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